Malononitrile, (5-nitrovanillylidene)-
CAS No.: 101756-38-1
Cat. No.: VC18853239
Molecular Formula: C11H7N3O4
Molecular Weight: 245.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101756-38-1 |
|---|---|
| Molecular Formula | C11H7N3O4 |
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3 |
| Standard InChI Key | CWOXUSIEQFFVBX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
Malononitrile, (5-nitrovanillylidene)- is systematically named as 4-hydroxy-3-methoxy-5-nitrobenzylidenemalononitrile. Its Wiswesser Line Notation (WLN) is WNR BQ CO1 E1UYCN&CN, which encodes the structural features: a nitro group (WNR), benzene ring (BQ), methoxy group (CO1), and conjugated cyano groups (E1UYCN&CN) . The compound’s structure integrates a vanillin backbone (4-hydroxy-3-methoxybenzaldehyde) modified with a nitro group at the 5-position and a malononitrile moiety at the aldehyde position (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 101756-38-1 | |
| Molecular Formula | ||
| Molecular Weight | 245.21 g/mol | |
| WLN Notation | WNR BQ CO1 E1UYCN&CN |
Synthesis and Manufacturing
Precursor Synthesis: 5-Nitrovanillin
The synthesis begins with 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), prepared via nitration of vanillin. Two methods are prominent:
-
Nitric Acid in Glacial Acetic Acid: Yields 75% under reflux conditions .
-
Acetyl Nitrate with Silica Gel: Achieves higher yields (88%) by mitigating side reactions .
Condensation with Malononitrile
Malononitrile’s methylene hydrogens () are highly acidic, enabling facile Knoevenagel condensation with aldehydes . Reacting 5-nitrovanillin with malononitrile in a polar aprotic solvent (e.g., ethanol or acetic acid) catalyzed by a base (e.g., piperidine) yields the target compound:
This reaction typically proceeds at 60–80°C, with yields exceeding 80% under optimized conditions .
Physicochemical Properties
Physical Characteristics
Malononitrile, (5-nitrovanillylidene)- is a yellow crystalline solid with limited water solubility (<1 g/L at 25°C) but dissolves readily in methanol, dimethylformamide (DMF), and alkaline aqueous solutions . Recrystallization from acetic acid produces plate-like crystals, while ethanol yields needle-like forms .
Table 2: Physical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume